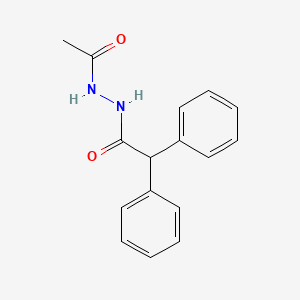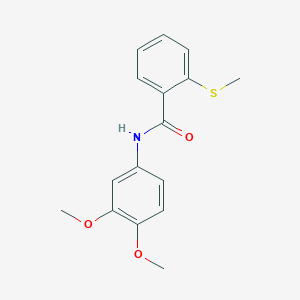
N-(4-acetylphenyl)-3-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-3-isopropoxybenzamide, commonly referred to as AIBP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. AIBP belongs to the class of compounds known as benzamides, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of AIBP is not fully understood. However, it has been suggested that AIBP may exert its effects by regulating the activity of various signaling pathways. AIBP has been shown to inhibit the activation of the NF-κB pathway, which plays a key role in inflammation. AIBP has also been found to induce apoptosis in cancer cells through the activation of caspases. Furthermore, AIBP has been shown to inhibit the activity of the enzyme acyl-CoA: cholesterol acyltransferase (ACAT), which is involved in the formation of cholesterol esters.
Biochemical and Physiological Effects
AIBP has been shown to have a wide range of biochemical and physiological effects. AIBP has been found to reduce inflammation by inhibiting the activation of the NF-κB pathway. AIBP has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, AIBP has been found to reduce oxidative stress and protect against atherosclerosis. AIBP has also been shown to inhibit the activity of ACAT, which is involved in the formation of cholesterol esters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AIBP in lab experiments is its high purity and yield. AIBP has been synthesized to yield high purity, making it suitable for research purposes. Additionally, AIBP has been found to exhibit a wide range of potential therapeutic applications, making it a versatile compound for research. However, one of the limitations of using AIBP in lab experiments is its cost. AIBP is a relatively expensive compound, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on AIBP. One area of research could focus on the development of AIBP analogs with improved pharmacological properties. Another area of research could focus on the use of AIBP in combination with other drugs to enhance its therapeutic effects. Furthermore, research could be conducted to investigate the potential use of AIBP in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could be conducted to investigate the mechanism of action of AIBP in greater detail, which could lead to the development of new drugs with similar mechanisms of action.
Synthesemethoden
The synthesis of AIBP involves the reaction of 4-acetylphenyl isocyanate with 3-isopropoxyaniline in the presence of a catalyst. The reaction yields AIBP as a white crystalline solid with a molecular weight of 287.34 g/mol. The synthesis of AIBP has been optimized to yield high purity and yield, making it suitable for research purposes.
Wissenschaftliche Forschungsanwendungen
AIBP has been shown to have a wide range of potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-oxidant, and anti-atherogenic properties. AIBP has been shown to inhibit the activation of the NF-κB pathway, which is a key regulator of inflammation. AIBP has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, AIBP has been shown to reduce oxidative stress and protect against atherosclerosis.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)22-17-6-4-5-15(11-17)18(21)19-16-9-7-14(8-10-16)13(3)20/h4-12H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLULJUYVFHRULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetylphenyl)-3-isopropoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5786563.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5786575.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5786583.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5786599.png)
![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5786620.png)




![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)


